molecular formula C9H11NO2 B15071686 N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine

N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine

Cat. No.: B15071686
M. Wt: 165.19 g/mol
InChI Key: HHRYEPMEWPMMFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine is a chemical compound of interest in medicinal chemistry and anticancer drug discovery. It features the 2,3-dihydrobenzo[b][1,4]dioxin scaffold, which is recognized for its excellent bioavailability and low cytotoxicity, making it a valuable template in developing therapeutic agents . This specific scaffold has been identified as a promising core structure in the design of inhibitors for critical oncology targets. Research has shown that related 2,3-dihydrobenzo[b][1,4]dioxine carboxamide compounds act as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair pathways and a validated anticancer drug target . Furthermore, incorporating the 2,3-dihydrobenzo[b][1,4]dioxin structure has proven effective in reinforcing the combination between potential drug candidates and their receptor, leading to progress in bioactivity . This compound is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

N-methyl-2,3-dihydro-1,4-benzodioxin-5-amine

InChI

InChI=1S/C9H11NO2/c1-10-7-3-2-4-8-9(7)12-6-5-11-8/h2-4,10H,5-6H2,1H3

InChI Key

HHRYEPMEWPMMFG-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(=CC=C1)OCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine typically begins with 2,3-dihydroxybenzoic acid as the starting material. The synthetic route involves several key steps:

    Alkylation of Phenolic Hydroxyl Group: The phenolic hydroxyl groups of 2,3-dihydroxybenzoic acid are alkylated.

    Azidation of Carboxylic Acid: The carboxylic acid group is converted to an azide.

    Curtius Rearrangement: The azide undergoes Curtius rearrangement to form an isocyanate intermediate.

    Hydrolysis and Salification: The isocyanate is hydrolyzed and salified to yield the final product.

This synthetic route is advantageous due to its fewer side reactions, simplified isolation process, and higher yield with increased purity, making it suitable for large-scale preparation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group in N-Methyl-2,3-dihydrobenzo[b] dioxin-5-amine participates in nucleophilic substitution reactions. For example:

  • Sulfonamide formation : Reacting with 4-methylbenzenesulfonyl chloride under alkaline conditions (10% aqueous Na₂CO₃, pH 9–10, room temperature) yields N-(2,3-dihydrobenzo dioxin-6-yl)-4-methylbenzenesulfonamide .

  • Alkylation : Treatment with 2-bromo-N-(substituted-phenyl)acetamides in DMF using LiH as a base produces 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(substituted-phenyl)acetamides .

Table 1: Key Nucleophilic Substitution Reactions

Reaction TypeReagent(s)ConditionsProduct(s)YieldSource
Sulfonamide synthesis4-methylbenzenesulfonyl chlorideAqueous Na₂CO₃, RT, pH 9–10N-(2,3-dihydrobenzo dioxin-6-yl)-4-methylbenzenesulfonamideNot reported
Acetamide derivatization2-bromo-N-(substituted-phenyl)acetamidesDMF, LiH, RT2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}acetamidesNot reported

Functionalization of the Benzodioxane Core

The benzodioxane ring undergoes regioselective modifications:

  • Hydroxymethylation : Epoxide ring-opening reactions with glycidyl tosylate derivatives yield hydroxymethyl-substituted benzodioxanes, which are precursors to amides and mesylates .

  • Knoevenagel condensation : Condensation with aldehydes forms α,β-unsaturated ketones, enabling scaffold diversification .

Table 2: Core Functionalization Strategies

ReactionKey ReagentsConditionsApplicationSource
Epoxide ring-opening(2S)- or (2R)-glycidyl tosylateTHF, RTSynthesis of hydroxymethyl intermediates
Knoevenagel condensationAldehydes (e.g., 4-hydroxybenzaldehyde)Acid/base catalysisPARP1 inhibitor development

Mechanistic Insights

  • Base-mediated reactions : Alkaline conditions (e.g., Na₂CO₃) deprotonate the amine, enhancing nucleophilicity for sulfonylation or alkylation .

  • Solvent effects : Polar aprotic solvents like DMF stabilize transition states in SN2 reactions, improving yields .

  • Stereochemical outcomes : Chiral glycidyl tosylates induce enantioselectivity in hydroxymethyl derivatives, critical for bioactive molecule synthesis .

Comparative Reactivity with Analogues

The methyl group on the amine distinguishes its reactivity from non-methylated benzodioxane amines:

  • Enhanced electron-donating effect : Methylation increases electron density at the nitrogen, accelerating electrophilic substitution but reducing basicity compared to primary amines.

  • Steric hindrance : The methyl group moderates reaction rates in bulky electrophile interactions.

Scientific Research Applications

N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Physical State Solubility Notable Properties
2,3-Dihydrobenzo[b][1,4]dioxin-5-amine -NH2 at position 5 C8H9NO2 151.16 (calc.) / 217.35† Light yellow crystal Organic solvents Primary amine reactivity
This compound -NHCH3 at position 5 C9H11NO2 165.19 Not reported Likely organic Reduced nucleophilicity
8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-5-amine -Br at position 8 C8H8BrNO2 230.06 Not reported Not reported Halogen for cross-coupling
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine -Br at position 6 C8H7BrO2 215.05 Not reported Not reported Synthetic intermediate
Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate -Br at position 8, -COOCH3 at position 5 C10H9BrO4 273.08 Not reported Not reported Ester for derivatization
N-methyl-N-(2-oxo-2-(phenylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide (7c-1) Carboxamide chain at position 5 C19H19N2O4 345.37 White solid (m.p. 133–136°C) Methanol/water SE inhibitor candidate

†Discrepancy noted in ; value may include unstated counterions.

Reactivity and Functionalization

  • Parent Amine (C8H9NO2): The primary amine undergoes reactions typical of aliphatic amines, including acid-base reactions, condensation with aldehydes/ketones, and participation in nucleophilic substitutions .
  • N-Methyl Derivative (C9H11NO2): Methylation reduces amine reactivity, making it less prone to protonation or electrophilic attack. This property is advantageous in medicinal chemistry to modulate metabolic stability .
  • Halogenated Derivatives (e.g., Br, I) : Bromine or iodine substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura), expanding utility in synthesizing complex molecules .
  • Carboxamide Derivatives (e.g., 7c-1) : These derivatives exhibit enhanced structural rigidity and hydrogen-bonding capacity, critical for biological target engagement (e.g., enzyme inhibition) .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine derivatives?

A typical approach involves coupling the dihydrobenzo[b][1,4]dioxin scaffold with methylamine under nucleophilic substitution or reductive amination conditions. For example, derivatives can be synthesized via sulfonamide formation by reacting 2,3-dihydrobenzo[1,4]dioxin-6-amine with sulfonyl chlorides in alkaline media, followed by alkylation or functionalization steps . Advanced routes may incorporate microwave-assisted reactions or fluorinated solvents to enhance efficiency .

Q. How are structural and purity profiles of synthesized derivatives validated?

Characterization relies on a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC. For instance, dihydrobenzo[b][1,4]dioxin carboxamides exhibit distinct NMR signals for methylene protons in the dioxane ring (~δ 4.3–4.4 ppm) and aromatic protons (~δ 6.8–7.7 ppm). Purity is confirmed via HPLC with methanol/water gradients, achieving >99% purity in optimized protocols .

Q. What in vitro assays are used to evaluate pharmacological activity?

Binding affinity for targets like 5-HT1A receptors or serotonin transporters is assessed using radioligand displacement assays (e.g., [³H]-8-OH-DPAT for 5-HT1A). Ki values are calculated via competitive binding curves, with corrections for nonspecific binding. For example, compound 5 from Wang et al. (2014) showed Ki = 96 nM for 5-HT1A and 9.8 nM for SERT .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize selectivity for kinase targets like CDK9?

SAR strategies involve systematic modifications of the dihydrobenzo[b][1,4]dioxin core and substituents. For CDK9 inhibitors, introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) at position 6 enhances selectivity. Molecular docking using software like AutoDock Vina identifies key interactions, such as hydrogen bonding with hinge-region residues (e.g., Cys106). Selectivity over CDK2/4 is validated via kinase panel assays .

Q. What computational approaches resolve contradictions in receptor binding data?

Q. How are in vivo efficacy and pharmacokinetics (PK) assessed for antidepressant candidates?

Tail suspension (TST) and forced swim tests (FST) in mice evaluate antidepressant-like effects. PK parameters (e.g., t½, Cmax) are determined via LC-MS/MS after oral/intravenous administration. For example, compound 5 exhibited a t½ of 4.2 hours in rats and >80% oral bioavailability, outperforming fluoxetine in FST .

Methodological Challenges

Q. What strategies mitigate low yields in heterocyclic ring-forming reactions?

Low yields in benzodiazepine or thiazepine syntheses (e.g., via enone-binnucleophile reactions) are addressed by optimizing solvent polarity (e.g., hexafluoropropan-2-ol) and microwave irradiation. Catalytic acetic acid reduces side reactions, improving yields to >70% .

Q. How can enantiomeric purity of chiral derivatives be ensured?

Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) resolves enantiomers, while asymmetric synthesis employs chiral auxiliaries (e.g., Evans oxazolidinones). For dihydrobenzofuran-3-amine derivatives, (R)- and (S)-enantiomers are synthesized separately using enantiopure starting materials .

Safety and Handling

Q. What safety protocols are critical during large-scale synthesis?

Personal protective equipment (PPE) includes nitrile gloves, face shields, and fume hoods. Hexafluoropropan-2-ol, a corrosive solvent, requires neutralization before disposal. Acute toxicity assays (e.g., OECD 423) guide hazard classification .

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